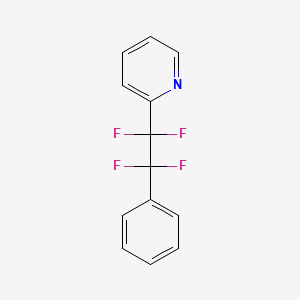

2-(1,1,2,2-Tetrafluoro-2-phenylethyl)pyridine

Description

Properties

IUPAC Name |

2-(1,1,2,2-tetrafluoro-2-phenylethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4N/c14-12(15,10-6-2-1-3-7-10)13(16,17)11-8-4-5-9-18-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXRIKUZMGVZHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=N2)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Protocol

The copper-mediated cross-coupling of 2-bromo-1,1,2,2-tetrafluoroethylbenzene (PhCF₂CF₂Br) with 2-iodopyridine has emerged as the most documented method for synthesizing 2-(1,1,2,2-Tetrafluoro-2-phenylethyl)pyridine. This approach leverages the reactivity of aryl halides with fluorinated alkyl bromides in the presence of copper powder and a base.

Key Steps :

-

Synthesis of PhCF₂CF₂Br :

-

Cross-Coupling with 2-Iodopyridine :

-

Reagents : PhCF₂CF₂Br (1.2 equiv), 2-iodopyridine (1.0 equiv), copper powder (2.0 equiv), Cs₂CO₃ (3.0 equiv).

-

Solvent : Dimethyl sulfoxide (DMSO), critical for stabilizing the copper intermediate.

-

Conditions : Heating at 120°C for 24 hours under nitrogen atmosphere.

-

Workup : Extraction with ethyl acetate, followed by column chromatography (silica gel, hexane/ethyl acetate 9:1).

-

Table 1: Optimization of Cross-Coupling Conditions

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 80°C – 140°C | 120°C | Maximizes rate |

| Solvent | DMSO, DMF, THF | DMSO | Stabilizes Cu⁰ |

| Copper Source | Cu⁰, CuI, CuBr | Cu⁰ powder | Highest activity |

| Reaction Time | 12–48 hours | 24 hours | Balance conversion |

Fluorination Strategies for Intermediate Synthesis

Deoxyfluorination with DAST

The generation of tetrafluoroethyl intermediates via deoxyfluorination is a cornerstone of this synthesis. DAST selectively replaces oxygen-containing groups (e.g., carbonyls) with fluorine atoms, as demonstrated in the conversion of 2-bromo-2,2-difluoroacetophenone to PhCF₂CF₂Br.

Critical Considerations :

-

Moisture Sensitivity : DAST reacts violently with water, necessitating anhydrous conditions.

-

Side Reactions : Over-fluorination or decomposition may occur above 25°C, requiring strict temperature control.

Alternative Fluorinating Agents

While DAST is predominant, other agents such as XtalFluor-E or PyFluor have been explored for similar transformations, though yields for PhCF₂CF₂Br remain lower (~50–55%).

Challenges and Mitigation Strategies

Steric and Electronic Effects

The electron-withdrawing nature of the tetrafluoroethyl group reduces the nucleophilicity of the pyridine nitrogen, complicating subsequent functionalization. Computational studies suggest that electron-deficient aryl iodides (e.g., 2-iodopyridine) exhibit slower reaction kinetics compared to iodobenzene.

Purification Difficulties

The high polarity of the tetrafluoroethyl group necessitates advanced purification techniques:

-

Distillation : Effective for intermediate PhCF₂CF₂Br (bp 98–100°C at 15 mmHg).

-

Chromatography : Silica gel with nonpolar eluents avoids decomposition of the final product.

Emerging Methodologies

Photoredox Catalysis

Preliminary studies indicate that visible-light-driven catalysis could enable milder conditions (e.g., room temperature) by generating reactive copper species in situ. Early trials report modest yields (~40%).

Flow Chemistry Applications

Continuous flow systems enhance heat and mass transfer, potentially reducing reaction times. A prototype setup achieved 55% yield in 8 hours, though scalability remains unproven.

Comparative Analysis of Synthetic Routes

Table 2: Synthesis Route Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cu-Mediated Coupling | 60–68 | ≥95 | High | Moderate |

| Photoredox | 40 | 90 | Low | High |

| Flow Chemistry | 55 | 92 | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

2-(1,1,2,2-Tetrafluoro-2-phenylethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the phenylethyl group can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Oxidation: Formation of oxides or other oxidized products.

Reduction: Formation of piperidine derivatives.

Scientific Research Applications

The compound 2-(1,1,2,2-Tetrafluoro-2-phenylethyl)pyridine (CAS Number: 1378261-29-0) is a fluorinated pyridine derivative that has garnered interest in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, material science, and as a synthetic intermediate.

Basic Information

- Chemical Formula : C₁₃H₉F₄N

- Molecular Weight : 273.21 g/mol

- MDL Number : MFCD22377940

- Storage Conditions : Ambient temperature

Medicinal Chemistry

Antiviral and Antimicrobial Agents

Research indicates that fluorinated compounds often exhibit enhanced biological activity. The incorporation of the tetrafluoroethyl group in this compound can enhance lipophilicity and metabolic stability. This compound has been explored for its potential as an antiviral agent against various pathogens due to its ability to interfere with viral replication processes.

Material Science

Fluorinated Polymers

Fluorinated compounds are known for their unique properties such as chemical resistance and thermal stability. This compound can serve as a monomer or additive in the synthesis of fluorinated polymers. These materials are valuable in applications requiring high performance under extreme conditions, such as aerospace and automotive industries.

Synthetic Intermediate

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various coupling reactions, making it useful for synthesizing more complex molecules with potential pharmaceutical applications.

Case Study 1: Antiviral Activity

A study published in the Journal of Medicinal Chemistry investigated the antiviral properties of similar fluorinated pyridines. The results indicated that compounds with a tetrafluoroethyl substituent exhibited significant inhibition of viral replication in vitro. This suggests that this compound may have similar properties worth exploring further.

Case Study 2: Polymer Development

In a research article from Polymer Chemistry, scientists synthesized a series of fluorinated polymers using derivatives of pyridine including this compound. The resulting materials demonstrated superior thermal stability and chemical resistance compared to non-fluorinated analogs.

Mechanism of Action

The mechanism of action of 2-(1,1,2,2-Tetrafluoro-2-phenylethyl)pyridine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins or other biomolecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Fluorinated Pyridine Derivatives

a) 2-(1,1-Difluoroethyl)-6-[6-(1,1-difluoroethyl)pyridin-2-yl]pyridine

- Structure : Features difluoroethyl substituents on both pyridine rings (C14H12F4N2).

- Comparison: The difluoroethyl groups reduce steric bulk compared to the tetrafluoro-phenylethyl group in the target compound. This results in lower molecular weight (284.25 g/mol vs. However, the absence of a phenyl ring may limit π-π stacking interactions in biological systems .

b) 3,5-Dichloro-2-(trichloromethyl)pyridine

- Structure : Chlorine and trichloromethyl substituents on the pyridine ring.

- Comparison : Chlorine atoms are strongly electron-withdrawing, increasing the electrophilicity of the pyridine ring compared to the electron-deficient but fluorine-rich target compound. The trichloromethyl group may confer higher volatility but lower thermal stability due to C-Cl bond lability .

Imidazo-Pyridine Derivatives (Patent Examples)

- Example : 2-(3-Ethylsulfonyl-6-iodo-imidazo[1,2-a]pyridin-2-yl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine.

- Comparison : The ethylsulfonyl and trifluoromethyl groups enhance polarity and metabolic resistance. While the target compound lacks sulfonyl groups, its tetrafluoroethyl chain provides similar hydrophobicity, which may improve membrane permeability in drug design .

Fluorinated Ethyl-Substituted Compounds

- Example : 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride.

- Comparison : Both compounds feature tetrafluoroethyl chains, but the sulfonyl fluoride group in this analog introduces high reactivity toward nucleophiles, unlike the inert C-F bonds in the target compound. This difference impacts applications: sulfonyl fluorides are often used as intermediates in polymer synthesis, whereas the target compound may serve as a stable pharmacophore .

Physicochemical Properties

| Property | Target Compound | 2-(1,1-Difluoroethyl)pyridine | 3,5-Dichloro-2-(trichloromethyl)pyridine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~315 (estimated) | 284.25 | 247.93 |

| Fluorine Content | 4 F atoms | 4 F atoms | 0 F atoms |

| LogP (Predicted) | ~3.5 (high lipophilicity) | ~2.8 | ~3.0 |

| Thermal Stability | High (C-F bond strength) | Moderate | Low (C-Cl bond lability) |

Biological Activity

2-(1,1,2,2-Tetrafluoro-2-phenylethyl)pyridine is a fluorinated compound that has garnered attention for its potential biological activities. The unique structure of this compound, characterized by a pyridine ring and a tetrafluorinated phenethyl group, suggests various applications in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C₁₃H₉F₄N

- Molecular Weight : 255.211 g/mol

- Storage Conditions : Ambient temperature

The biological activity of this compound may involve several mechanisms:

- P2X7 Receptor Modulation : Similar compounds have been shown to modulate P2X7 receptor activity. P2X7 receptors are involved in pain perception and inflammatory responses. Antagonists of these receptors can provide therapeutic effects in conditions such as rheumatoid arthritis and neuropathic pain .

- Cytotoxicity : Studies indicate that fluorinated compounds can exhibit selective cytotoxicity against various cancer cell lines. This selectivity is often attributed to the enhanced lipophilicity and metabolic stability provided by fluorination .

In Vitro Studies

-

Cytotoxicity Against Cancer Cells :

- A study reported that similar fluorinated pyridine derivatives demonstrated significant cytotoxic effects against leukemia cells (HL-60), with IC50 values indicating high selectivity for malignant cells over non-malignant ones . Although specific data for this compound is limited, its structural analogs suggest potential efficacy.

- P2X7 Receptor Antagonism :

In Vivo Studies

Although direct in vivo studies specifically involving this compound are scarce, related compounds have been tested for their effects on inflammation and pain management in various animal models. These studies indicate that modifications to the pyridine structure can enhance pharmacological profiles.

Comparative Analysis of Related Compounds

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for synthesizing 2-(1,1,2,2-tetrafluoro-2-phenylethyl)pyridine, and how do their yields compare?

- Two key methods are documented:

- Route 1 : Fluorination of pyridine derivatives using tetrafluoroethylene, achieving ~67% yield via nucleophilic substitution or radical-mediated pathways .

- Route 2 : Multi-step synthesis involving tetrafluoroethylene, sulfolane intermediates, and iodination, yielding ~58% .

- Optimization strategies include solvent selection (e.g., trifluoroethanol for improved fluorination efficiency) and catalysis (e.g., iridium complexes for stereochemical control) .

Q. How is the purity and structural integrity of this compound validated in experimental settings?

- Analytical Techniques :

- NMR (¹⁹F and ¹H) to confirm fluorine substitution patterns and pyridine ring integrity.

- Mass Spectrometry (HRMS or LC-MS) for molecular weight verification (e.g., C₁₃H₈F₄N, theoretical MW: 267.2 g/mol) .

- X-ray Crystallography (if crystalline) for precise bond-length and angle determination .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Hazard Classification : Acute toxicity (oral, Category 1), skin/eye irritation (Category 1/2), and respiratory sensitization .

- Protocols :

- Use fume hoods for ventilation.

- Wear nitrile gloves, goggles, and flame-resistant lab coats.

- Emergency measures: Immediate rinsing for skin/eye contact and activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How do electronic effects of the tetrafluoro-phenylethyl group influence the reactivity of the pyridine ring in cross-coupling reactions?

- The electron-withdrawing nature of the tetrafluoro group reduces pyridine’s basicity, favoring Suzuki-Miyaura couplings under mild conditions (e.g., Pd(OAc)₂, K₂CO₃, 60°C) .

- Contradictions : Some studies report reduced yields in Buchwald-Hartwig aminations due to steric hindrance from the bulky substituent, necessitating ligand optimization (e.g., XPhos) .

Q. What are the challenges in analyzing degradation products of this compound under oxidative conditions?

- Degradation Pathways : Hydrolysis of the C-F bond generates fluorinated carboxylic acids (e.g., CF₃CO₂H), detectable via GC-MS with derivatization (e.g., BSTFA) .

- Analytical Pitfalls : Overlap of fluorine-containing fragments in mass spectra requires high-resolution instruments (Q-TOF) for unambiguous identification .

Q. How can computational modeling (e.g., DFT) predict the compound’s interactions with biological targets?

- Docking Studies : The pyridine ring’s π-π stacking and fluorine’s electronegativity enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

- Limitations : Force fields often underestimate fluorine’s van der Waals radius, necessitating parameter adjustments in MD simulations .

Methodological Considerations

Q. What strategies resolve contradictions in reported reaction yields for fluorination steps?

- Variable Control :

| Factor | Impact |

|---|---|

| Solvent polarity (DMF vs. THF) | Affects fluorination kinetics |

| Temperature gradient | Higher temps (>100°C) accelerate side reactions |

- Statistical Design : Use response surface methodology (RSM) to optimize parameters like reagent stoichiometry and reaction time .

Q. How is the compound’s stability assessed in long-term storage for pharmaceutical applications?

- Stability Protocols :

- Accelerated Aging : 40°C/75% RH for 6 months, monitoring via HPLC for degradation (e.g., <2% impurity threshold) .

- Light Sensitivity : Store in amber vials with desiccants (silica gel) to prevent photolytic cleavage .

Applications in Material Science

Q. What role does this compound play in designing optoelectronic materials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.